molecular formula C11H11NO2 B179830 Methyl 5-methyl-1H-indole-2-carboxylate CAS No. 102870-03-1

Methyl 5-methyl-1H-indole-2-carboxylate

Cat. No.: B179830
CAS No.: 102870-03-1
M. Wt: 189.21 g/mol
InChI Key: WMYBSXNKEVGXGX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Methyl 5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 5-methyl-1H-indole-2-carboxylate serves as a reactant in the synthesis of various indole derivatives. These derivatives are crucial for developing new pharmaceuticals due to their potential therapeutic effects. The compound can undergo several chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate, leading to carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to form alcohols.
  • Electrophilic Substitution : Common due to the electron-rich nature of the indole ring.

Biology

The biological activities of this compound are under extensive investigation:

  • Antiviral Properties : Studies indicate that indole derivatives can inhibit viral replication.
  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating significant potency .

Case Study: Anticancer Activity

A study evaluating substituted indoles found that those with methyl groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The presence of electron-donating groups significantly improved biological activity against cancer cell lines. The following table summarizes the IC50 values for various compounds:

CompoundIC50 (μM)Cell Line
Compound A0.65MCF-7
Compound B2.41MDA-MB-231
Compound C0.19HCT-116

This data illustrates how structural modifications can influence the potency of indole derivatives against specific cancer types .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Drug Development : It acts as a precursor in synthesizing drugs targeting specific biological pathways, particularly those involved in cancer and infectious diseases.

Case Study: Structure–Activity Relationship

Research into the structure–activity relationships of methyl-substituted indoles revealed that variations in substituents on the indole ring could lead to significant changes in biological activity. This highlights the importance of chemical structure in developing effective therapeutics .

Industry

This compound is utilized in industrial applications, including:

  • Dyes and Pigments : Its derivatives are employed in producing various dyes due to their vibrant colors.
  • Chemical Synthesis : The compound plays a role in manufacturing other industrial chemicals through various synthetic routes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical processes .

Comparison with Similar Compounds

Methyl 5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Biological Activity

Methyl 5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These compounds are known to exhibit antiviral , anticancer , and antimicrobial properties, making them valuable in pharmaceutical development. The indole ring system allows for interactions with various molecular targets, influencing multiple biochemical pathways .

Antimicrobial Activity

Research has shown that this compound demonstrates notable antimicrobial properties. A study evaluating several indole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound0.004–0.03Enterobacter cloacae
Compound 80.004–0.03E. coli
Compound 150.004–0.06T. viride

Antiviral Activity

This compound and its derivatives have also been explored for their antiviral potential, particularly as inhibitors of HIV-1 integrase. Recent studies have shown that certain derivatives can effectively inhibit the strand transfer activity of integrase, a crucial enzyme in the HIV replication cycle. For instance, one derivative demonstrated an IC50 value of 12.41 μM, indicating strong antiviral activity .

Table 2: Antiviral Activity Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism of Action
This compound12.41Inhibition of strand transfer
Compound 20a0.13Chelation with Mg²⁺ ions

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The indole structure allows for binding to multiple targets, which can modulate biochemical processes such as enzyme inhibition and receptor activation . Specifically, the compound can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular functions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against a panel of bacteria and fungi, showing superior efficacy compared to established antibiotics.
  • Antiviral Research : Investigations into its role as an integrase inhibitor showed promising results, with structural optimizations leading to derivatives with enhanced activity against HIV .
  • Pharmacological Applications : The compound is being explored as a precursor in the synthesis of new pharmaceuticals targeting specific diseases, particularly those involving viral infections and resistant bacterial strains .

Properties

IUPAC Name

methyl 5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYBSXNKEVGXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406439
Record name Methyl 5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102870-03-1
Record name Methyl 5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methylindole-2-carboxylic acid (0.9 g, 5.13 mmol) was dissolved in methanol (25 ml) and treated with sulphuric acid (0.5 ml). The mixture was refluxed for 4 h. The volume of solvent was reduced and the residue treated with sodium hydrogen carbonate solution and extracted with ethyl acetate. The organic fractions were dried and concentrated to give the desired ester.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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